molecular formula C18H20F3N3O3S B11572422 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B11572422
M. Wt: 415.4 g/mol
InChI Key: ZSLRAGUDIVTWHN-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide is a complex organic compound that features a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde and trifluoromethyl ketone.

    Introduction of the Sulfanyl Group: This step involves the substitution of a halogenated pyrimidine intermediate with a thiol reagent.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted pyrimidine with an appropriate acylating agent, such as acetic anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide

Uniqueness

The unique combination of the trifluoromethyl and methoxyphenyl groups in 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide distinguishes it from other similar compounds. These groups can significantly influence the compound’s physicochemical properties, such as lipophilicity and electronic characteristics, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H20F3N3O3S

Molecular Weight

415.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C18H20F3N3O3S/c1-11(9-26-2)22-16(25)10-28-17-23-14(8-15(24-17)18(19,20)21)12-4-6-13(27-3)7-5-12/h4-8,11H,9-10H2,1-3H3,(H,22,25)

InChI Key

ZSLRAGUDIVTWHN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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